molecular formula C24H49N2O7P B15291693 N-Palmitoyl-O-phosphocholine Serine

N-Palmitoyl-O-phosphocholine Serine

Cat. No.: B15291693
M. Wt: 508.6 g/mol
InChI Key: HGJMMMCMCUAOFS-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Palmitoyl-O-phosphocholine Serine is a novel lipid compound that has garnered significant attention in recent years due to its potential applications in medical diagnostics and treatment. This compound is particularly noted for its role as a biomarker in Niemann-Pick diseases, a group of lysosomal storage disorders. The unique structure of this compound, which includes a palmitoyl group, a phosphocholine moiety, and a serine residue, contributes to its distinctive biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Palmitoyl-O-phosphocholine Serine typically involves the esterification of palmitic acid with serine, followed by the introduction of a phosphocholine group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield. For instance, the esterification step may be carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and consistency of the synthesis process, making it feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions: N-Palmitoyl-O-phosphocholine Serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Palmitoyl-O-phosphocholine Serine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of N-Palmitoyl-O-phosphocholine Serine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound primarily targets lipid metabolism pathways and lysosomal function.

    Pathways Involved: this compound influences the regulation of cholesterol and sphingolipid metabolism, which are critical for maintaining cellular homeostasis.

Comparison with Similar Compounds

N-Palmitoyl-O-phosphocholine Serine can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific combination of a palmitoyl group, a phosphocholine moiety, and a serine residue, which confers distinct biochemical properties and makes it a highly sensitive biomarker for Niemann-Pick diseases .

Properties

Molecular Formula

C24H49N2O7P

Molecular Weight

508.6 g/mol

IUPAC Name

[(2S)-2-carboxy-2-(hexadecanoylamino)ethyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H49N2O7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)25-22(24(28)29)21-33-34(30,31)32-20-19-26(2,3)4/h22H,5-21H2,1-4H3,(H2-,25,27,28,29,30,31)/t22-/m0/s1

InChI Key

HGJMMMCMCUAOFS-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.